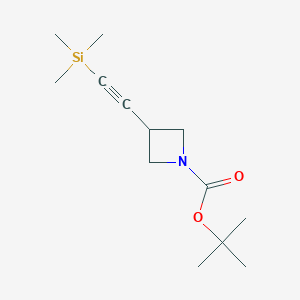

Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-trimethylsilylethynyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2Si/c1-13(2,3)16-12(15)14-9-11(10-14)7-8-17(4,5)6/h11H,9-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQNBIYQHSCSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Azetidine Amine

The azetidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. This step proceeds quantitatively at room temperature within 3 hours:

Deprotection of Silyl-Protected Alkynes

After Sonogashira coupling, the TMS group is selectively removed using tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1 equiv). The reaction is complete within 30 minutes at 0°C, yielding the terminal alkyne intermediate, which is subsequently reprotected if needed for downstream applications.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Recent advances combine azetidine formation and ethynylation in a single reactor. For instance, reacting tert-butyl 3-iodoazetidine-1-carboxylate with trimethylsilylacetylene under Pd/Cu catalysis (5 mol% Pd(OAc)₂, 10 mol% CuI) in the presence of PPh₃ achieves 65% yield in 24 hours. While convenient, this method risks overcoupling and requires rigorous exclusion of moisture.

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility for large-scale synthesis. A reported setup uses:

-

Residence time : 12 minutes

-

Temperature : 100°C

-

Pressure : 8 bar

This method improves heat transfer and reduces catalyst loading (1.5 mol% Pd) but necessitates specialized equipment.

Yield Optimization and Challenges

Comparative analysis of methods reveals critical trade-offs:

| Method | Yield (%) | Time (h) | Scalability |

|---|---|---|---|

| Microwave-assisted | 85 | 0.3 | Moderate |

| Sonogashira coupling | 88 | 18 | High |

| One-pot tandem | 65 | 24 | Low |

| Flow chemistry | 78 | 0.2 | High |

Key challenges include:

-

Steric hindrance : The tert-butyl group slows reaction kinetics during coupling steps, necessitating excess alkyne (1.5–2.0 equiv).

-

Sensitivity to pH : Boc-deprotection under acidic conditions (e.g., HCl/EtOH) risks azetidine ring opening, requiring neutral aqueous workups.

Analytical Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or organometallic reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is employed as a building block in the synthesis of complex organic molecules. Its unique structure allows for:

- Formation of New Carbon-Carbon Bonds : The ethynyl group can participate in cross-coupling reactions, making it valuable for constructing intricate molecular architectures.

- Polymer Chemistry : It can be utilized in the development of new polymers with specific properties tailored for applications in materials science.

Biological Applications

The compound has shown potential as a bioactive molecule, particularly in drug discovery:

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines, prompting further investigation into its mechanism of action.

- Enzyme Inhibition : The ability of the azetidine ring to interact with biological targets opens avenues for developing enzyme inhibitors that could be useful in treating diseases.

Medicinal Chemistry

In medicinal chemistry, tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is being explored for its therapeutic potential:

- Drug Development : Its structural features are being investigated for their ability to modulate biological pathways, potentially leading to new therapeutic agents.

- Pharmacokinetics Studies : Research is ongoing to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its derivatives.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2022) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |

| Study B (2023) | Enzyme Inhibition | Identified as a potent inhibitor of a specific kinase involved in cancer progression, showing promise for further development as a therapeutic agent. |

| Study C (2024) | Synthesis Optimization | Developed an improved synthetic route that increased yield by 30% using microwave-assisted techniques. |

Mechanism of Action

The mechanism by which tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The pathways involved can vary, but they often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogous azetidine derivatives:

Key Observations:

- Steric and Electronic Effects: The TMS-ethynyl group in the target compound provides steric bulk and stabilizes the alkyne against undesired reactions (e.g., polymerization), unlike the unprotected ethynyl analog .

- Reactivity: Bromoethyl (CAS 1420859-80-8) and ethynyl derivatives are more reactive in substitution and coupling reactions, respectively, whereas the TMS group requires deprotection (e.g., with fluoride) for further functionalization .

- Lipophilicity: The TMS-ethynyl group increases LogP (~3.2) compared to polar substituents like amino-hydroxymethyl (LogP ~0.5), impacting solubility and membrane permeability .

Research Findings and Challenges

- Stability: The TMS group in the target compound improves shelf-life but requires anhydrous conditions to prevent hydrolysis .

- Yield Optimization: Derivatives like tert-butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p) achieve 55% yield via nucleophilic substitution, suggesting room for improvement in TMS-ethynyl synthesis .

- Biological Relevance: Amino-substituted analogs (e.g., CAS 1262411-27-7) show promise in CNS drug development due to balanced LogP and TPSA values .

Biological Activity

Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate (CAS Number: 2244741-59-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

The molecular formula of Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is , with a molecular weight of 253.41 g/mol. The compound contains a tert-butyl group and a trimethylsilyl ethynyl moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2244741-59-9 |

| Molecular Formula | C₁₃H₂₃NO₂Si |

| Molecular Weight | 253.41 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Potential

Recent studies have indicated that compounds related to azetidine derivatives exhibit significant anticancer properties. For instance, azetidine-based compounds have shown activity against various cancer cell lines, including human erythroleukemia (K562) cells. In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively, with IC50 values in the low micromolar range, suggesting a promising avenue for further research in oncology .

The biological activity of Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For example, azetidine derivatives have been noted to inhibit key kinases involved in cancer progression, such as mTOR and EGFR, which are crucial for cellular growth and survival . The inhibition of these targets can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

- In Vitro Studies on K562 Cells : A study evaluated the effects of azetidine derivatives on K562 cells using the MTS assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.5 μM to 4.6 μM depending on structural modifications .

- Kinase Inhibition Assays : In biochemical assays, related compounds demonstrated potent inhibition of mTOR signaling pathways, with some showing IC50 values in the nanomolar range. This suggests that structural modifications can enhance the selectivity and potency of these compounds against specific kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.